molecular formula C17H15F2NO2 B2415169 (3,4-Difluorophenyl)(2-phenylmorpholino)methanone CAS No. 920153-34-0

(3,4-Difluorophenyl)(2-phenylmorpholino)methanone

Cat. No.: B2415169
CAS No.: 920153-34-0
M. Wt: 303.309
InChI Key: WVHZBEWAPHFTQI-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(2-phenylmorpholino)methanone is an organic compound that features a difluorophenyl group and a phenylmorpholino group attached to a methanone core

Properties

IUPAC Name

(3,4-difluorophenyl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO2/c18-14-7-6-13(10-15(14)19)17(21)20-8-9-22-16(11-20)12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHZBEWAPHFTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(2-phenylmorpholino)methanone typically involves the reaction of 3,4-difluorobenzoyl chloride with 2-phenylmorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(2-phenylmorpholino)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3,4-Difluorophenyl)(2-phenylmorpholino)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Difluorophenyl)(2-phenylmorpholino)methanone is unique due to its specific substitution pattern and the presence of both difluorophenyl and phenylmorpholino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

The compound (3,4-Difluorophenyl)(2-phenylmorpholino)methanone , with the CAS number 920153-34-0, is a member of the morpholine class of compounds. It has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14F2N2OC_{15}H_{14}F_2N_2O with a molecular weight of approximately 284.28 g/mol. The presence of fluorine atoms and a morpholine ring contributes to its unique chemical properties and biological activities.

Research indicates that compounds with similar structures often interact with various biological targets through multiple mechanisms:

  • Target Interaction : The difluorophenyl moiety may enhance binding affinity to specific receptors or enzymes due to increased lipophilicity and electronic effects.
  • Biochemical Pathways : Similar compounds have been shown to modulate pathways involved in inflammation, cell proliferation, and apoptosis, suggesting that this compound may influence these pathways as well.

Biological Activities

The biological activities associated with this compound include:

  • Antitumor Activity : Preliminary studies suggest potential efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, indicating that this compound may possess similar effects.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential therapeutic applications in inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

  • Absorption : Compounds with similar structures have shown good absorption characteristics due to their lipophilicity.
  • Distribution : The presence of fluorine atoms can enhance tissue penetration.
  • Metabolism : Metabolic stability is an important factor; compounds with morpholine rings often exhibit favorable metabolic profiles .

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

  • Antitumor Efficacy :
    • A study on morpholine derivatives indicated significant cytotoxicity against various cancer cell lines. This compound could exhibit similar effects due to structural similarities.
  • Antimicrobial Studies :
    • Research on related fluorinated phenyl compounds demonstrated broad-spectrum antimicrobial activity. This suggests that this compound may also be effective against bacterial strains.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties and potential advantages of this compound:

Compound NameStructureBiological ActivityReferences
(3-Fluorophenyl)(piperidin-4-yl)methanoneSimilar structureAntitumor
(2-Fluorophenyl)(morpholino)methanoneRelated structureAntimicrobial
(3,4-Dichlorophenyl)(2-methylmorpholino)methanoneDifferent halogenationAnti-inflammatory

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